2-Chloro-6-iodoisonicotinic acid
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Overview
Description
2-Chloro-6-iodoisonicotinic acid is an organic compound with the molecular formula C₆H₃ClINO₂ It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodoisonicotinic acid typically involves the halogenation of isonicotinic acid. One common method is the sequential halogenation process, where isonicotinic acid is first chlorinated to form 2-chloroisonicotinic acid, followed by iodination to yield this compound. The reaction conditions often involve the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodoisonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Coupling Products: The Suzuki-Miyaura coupling reaction yields biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Chloro-6-iodoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodoisonicotinic acid depends on its specific application. In chemical reactions, the presence of chlorine and iodine atoms makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Chloro-6-iodoisonicotinic acid can be compared with other halogenated derivatives of isonicotinic acid:
2-Chloroisonicotinic Acid: Lacks the iodine atom, making it less versatile in coupling reactions.
6-Iodoisonicotinic Acid: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Bromo-6-iodoisonicotinic Acid: Similar to this compound but with a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out due to its dual halogenation, offering a balance of reactivity and versatility.
Properties
Molecular Formula |
C6H3ClINO2 |
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Molecular Weight |
283.45 g/mol |
IUPAC Name |
2-chloro-6-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) |
InChI Key |
KIJBBRKEJFTTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)I)C(=O)O |
Origin of Product |
United States |
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